1-Phenyl-3-piperidin-4-ylurea

Description

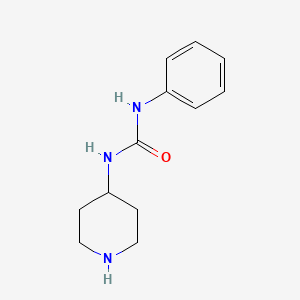

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-piperidin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLRKMDOMTQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362945 | |

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-48-2 | |

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Phenyl-3-piperidin-4-ylurea and Analogues

The formation of the urea (B33335) linkage between a phenyl group and a piperidin-4-yl moiety is the central challenge in synthesizing the title compound. Established routes typically involve the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent.

Multistep synthesis is a cornerstone for the preparation of this compound and its derivatives, offering precise control over the introduction of functional groups. A common and robust method involves the reaction of a piperidine-based amine with a phenyl isocyanate. ucanr.edu

The general synthesis can be broken down into two key stages:

Formation of Phenyl Isocyanate : The process often begins with the corresponding aniline (B41778). Aniline or a substituted aniline is reacted with a phosgene equivalent, such as triphosgene, in a biphasic mixture of a solvent like dichloromethane (B109758) (DCM) and an aqueous base (e.g., sodium bicarbonate). ucanr.edu This reaction generates the phenyl isocyanate intermediate, which is often used immediately without further purification. ucanr.edu

Urea Formation : The freshly prepared phenyl isocyanate is then dissolved in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled. ucanr.edu A solution of 4-aminopiperidine (B84694), which may have a protecting group on the piperidine (B6355638) nitrogen (e.g., a tert-butyloxycarbonyl or 'Boc' group), is added slowly. ucanr.edu The reaction mixture is stirred, allowing the nucleophilic amine of the piperidine to attack the electrophilic carbonyl carbon of the isocyanate, forming the urea bond. ucanr.edunih.gov If a protecting group is used, a final deprotection step, for instance with hydrochloric acid in methanol, is required to yield the final product. ucanr.edu

An alternative route involves using coupling agents. For example, a related compound, 1-(3-Nitrophenyl)-3-(piperidin-4-yl)urea, can be synthesized by reacting 3-nitroaniline (B104315) with 4-piperidone (B1582916) hydrochloride in the presence of a coupling agent like carbonyldiimidazole (CDI). nih.gov CDI is considered a safer alternative to phosgene. nih.gov

Table 1: Overview of Multistep Synthesis for Urea-Piperidine Scaffolds

| Step | Reactants | Reagents/Conditions | Product/Intermediate | Source |

| Isocyanate Formation | Aniline | Triphosgene, DCM, NaHCO₃ | Phenyl isocyanate | ucanr.edu |

| Urea Formation | Phenyl isocyanate, 4-Aminopiperidine derivative | Dry THF, 0°C to room temp | This compound derivative | ucanr.edu |

| Alternative Urea Formation | 3-Nitroaniline, 4-Piperidone HCl | Carbonyldiimidazole (CDI), DCM, reflux | 1-(3-Nitrophenyl)-3-(piperidin-4-yl)urea |

A plausible one-pot approach for urea synthesis involves the in situ generation of an isocyanate from a carbamic acid, which then reacts with an amine. nih.gov This method avoids the isolation of potentially hazardous isocyanate intermediates. For example, primary amines can react with gaseous carbon dioxide in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form carbamic acids. nih.gov Subsequent treatment with Mitsunobu reagents can generate the isocyanate in situ, which then readily reacts with a second amine present in the reaction vessel to form the desired urea. nih.gov The synthesis of the analgesic fentanyl, a 4-anilidopiperidine derivative, has also been accomplished through successive one-pot reactions. researchgate.net

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for screening purposes. ijpsonline.com This approach is well-suited for the synthesis of urea-piperidine derivatives, allowing for systematic variation of both the phenyl and piperidine moieties. researchgate.netgoogle.com

Solid-phase synthesis is a common technique in combinatorial chemistry. ijpsonline.com In this method, an amino acid or a piperidine scaffold is attached to a solid support (resin). ijpsonline.com A series of reactions can then be carried out in parallel. For instance, a set of resins, each containing a different protected amino acid or piperidine derivative, can be reacted with various isocyanates to produce a library of ureas. ijpsonline.com This parallel synthesis approach allows for the efficient creation of hundreds or thousands of distinct compounds in a spatially addressable format, which simplifies subsequent analysis. ijpsonline.comgoogle.com The use of scavenger resins can aid in purifying the final products by removing excess reagents. google.com

"One-Pot" Synthetic Strategies

Derivatization and Functionalization Strategies

To explore the chemical space around the this compound core, various derivatization and functionalization strategies are employed. These modifications can be targeted at either the phenyl ring or the piperidine ring.

The phenyl ring of this compound is a prime target for modification to introduce a wide range of electronic and steric properties. This is typically achieved by starting with a substituted aniline precursor. ucanr.edumdpi.com The synthesis of the corresponding isocyanate and subsequent reaction with 4-aminopiperidine allows for the incorporation of these substituents into the final molecule.

Common modifications include:

Electron-donating and withdrawing groups : Substituents such as methoxy (B1213986) (-OCH₃), ethyl (-CH₂CH₃), and nitro (-NO₂) groups have been incorporated onto the phenyl ring. ucanr.edu For example, analogues like 1-(4-ethylphenyl)-3-pyridin-4-ylurea (B5496468) and 1-(3-nitrophenyl)-3-(piperidin-4-yl)urea have been synthesized.

Halogens : Chloro- and fluoro-substituents are frequently used in medicinal chemistry and can be introduced on the phenyl ring. mdpi.com

Bulky groups : Larger groups can be used to probe steric interactions in biological targets. ucanr.edu

Heterocyclic replacements : The phenyl ring can be replaced with or appended to other aromatic systems, such as pyridine, to create compounds like 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea. mdpi.com

Table 2: Examples of Phenyl Moiety Modifications in Urea Analogues

| Substituent on Phenyl Ring | Example Compound Name | Source |

| 4-Ethyl | 1-(4-Ethylphenyl)-3-pyridin-4-ylurea | |

| 3-Nitro | 1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride | |

| 2,4-Difluoro | 1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea | mdpi.com |

| 4-Trifluoromethoxy | Intermediate for N-acyl piperidine ureas | ucanr.edu |

The piperidine ring offers multiple sites for functionalization, which can significantly alter the compound's properties. While many synthetic piperidines feature 1,4-disubstitution, there is growing interest in developing more diverse substitution patterns. kcl.ac.uk

Key functionalization strategies include:

N-Substitution : The piperidine nitrogen is a common site for modification. After the urea formation (often performed on an N-Boc protected piperidine), the nitrogen can be deprotected and subsequently acylated or sulfonylated. ucanr.edu This leads to a variety of N-acyl and N-sulfonyl piperidine analogues. ucanr.edu

C-H Functionalization : Advanced catalytic methods allow for direct, site-selective functionalization of the piperidine ring's C-H bonds. nih.gov Rhodium-catalyzed reactions, for example, can introduce arylacetate groups at the C2, C3, or C4 positions, depending on the catalyst and substrate used. nih.gov

Ring Alkylation : Alkyl groups can be introduced at various positions on the piperidine ring. The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide precursor. researchgate.net The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. nih.gov

Aryl Migration : In certain tetrahydropyridine (B1245486) urea derivatives, metalation can induce the migration of the N'-aryl group to the C2 or C6 position of the ring, providing a route to 2,6-diarylpiperidines. nih.gov

Alterations of the Urea Linkage

The urea linkage is a central functional group in this compound, and its alteration is a key aspect of the compound's chemistry. These transformations can range from complete cleavage of the bond to modifications that leverage its reactivity.

One of the fundamental reactions of the urea moiety is hydrolysis. Under acidic or basic conditions, the urea bond is susceptible to cleavage, which would lead to the formation of the corresponding precursor amines: phenylamine and 4-aminopiperidine, along with carbon dioxide. evitachem.com

Furthermore, the urea group can act as a carbamoylating agent. In biological contexts, particularly in enzyme inhibition, the urea functionality can be involved in covalent bond formation. Studies on analogous piperidine-based aryl ureas as inhibitors of Fatty Acid Amide Hydrolase (FAAH) suggest a mechanism where the enzyme's active site induces a conformational distortion of the urea bond. nih.gov This twisting of the amide bond facilitates a nucleophilic attack from a serine residue in the enzyme, leading to the formation of a covalent enzyme-inhibitor adduct and the release of the aniline leaving group. nih.gov This inherent reactivity highlights the potential of the urea linkage to be targeted for creating covalent modifiers of biological molecules.

The table below summarizes key alterations of the urea linkage.

Table 1: Chemical Alterations of the Urea Linkage

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Hydrolysis | Acidic or basic conditions | Phenylamine, 4-aminopiperidine, CO2 | Cleavage of the urea bond. evitachem.com |

Reaction Mechanisms and Pathways

The synthesis and subsequent reactions of this compound are governed by specific mechanistic principles related to its constituent functional groups.

Mechanistic Investigations of Synthetic Reactions

The primary synthesis of this compound involves the reaction of an activated carbonyl species with an amine. The most common and direct pathway is the reaction between phenyl isocyanate and 4-aminopiperidine .

The mechanism for this reaction is a nucleophilic addition. The nitrogen atom of the primary amine on the 4-aminopiperidine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted step results in the formation of the urea linkage. The reaction is typically carried out in an anhydrous solvent to prevent the isocyanate from reacting with water.

An alternative synthetic approach involves the use of a coupling agent. For instance, a related compound, 1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride, is synthesized by reacting 3-nitroaniline with a piperidine derivative in the presence of a coupling agent like carbonyldiimidazole (CDI) . In this mechanism, CDI first reacts with the aniline to form an activated carbamoyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the piperidine, with the imidazole (B134444) moiety serving as a good leaving group to form the final urea product.

Analysis of Chemical Reactivity and Transformations

The chemical reactivity of this compound is a composite of the reactivities of its three main components: the phenyl ring, the urea linkage, and the piperidine ring.

Phenyl Ring: The phenyl group is subject to electrophilic aromatic substitution reactions. However, the urea substituent (-NH-CO-NH-R) is generally considered a deactivating group and an ortho-, para-director for electrophilic substitution due to the electron-withdrawing nature of the carbonyl group, which is partially offset by the lone pair on the nitrogen atom adjacent to the ring. Reactions such as nitration or halogenation are possible on the phenyl ring.

Piperidine Ring: The piperidine moiety contains a secondary amine (N-H) which is a site of significant reactivity. It can undergo a variety of reactions, including:

N-Alkylation and N-Acylation: The secondary amine can be alkylated or acylated to introduce various substituents, provided it is not protected. This is a common strategy for modifying the physicochemical properties of piperidine-containing molecules.

Oxidation: The piperidine ring itself can be subject to oxidation reactions. The piperidine ring typically adopts a stable chair conformation, which can influence the stereochemical outcome of its reactions. vulcanchem.com

Urea Linkage: As discussed previously, the urea linkage can undergo hydrolysis. evitachem.com The N-H protons of the urea are weakly acidic and can be deprotonated by a strong base. The carbonyl oxygen is a hydrogen bond acceptor, a property crucial for its interaction with biological receptors. vulcanchem.com

The table below outlines potential transformations of the compound.

Table 2: Reactivity and Transformations of this compound

| Molecular Moiety | Reaction Type | Potential Reagents | Potential Products |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated or halogenated derivatives. |

| Piperidine N-H | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | N-substituted piperidine derivatives |

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis of Molecular Architecture

Spectroscopic methods provide profound insight into the molecular framework, connectivity, and electronic environment of 1-Phenyl-3-piperidin-4-ylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Although specific experimental data for this compound is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent fragments and closely related analogues.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenyl, urea (B33335), and piperidine (B6355638) moieties. The aromatic protons on the phenyl ring would typically appear in the δ 7.0–7.5 ppm region. The N-H protons of the urea linkage are expected to produce broad singlets, with their chemical shifts being sensitive to solvent and concentration. The proton attached to the piperidine nitrogen (NH) would also appear as a broad signal. Protons on the piperidine ring itself would exhibit characteristic shifts, with the methine proton (CH-N) appearing further downfield than the methylene (B1212753) (CH₂) protons.

¹³C NMR Spectroscopy: The carbon spectrum would provide key information about the carbon skeleton. A signal for the urea carbonyl carbon is anticipated in the δ 154–162 ppm range. nih.gov The aromatic carbons would resonate between δ 120–140 ppm. The carbons of the piperidine ring would appear in the aliphatic region, typically between δ 30–55 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Urea Carbonyl (C=O) | - | ~158 |

| Aromatic Carbons (C-Ar) | - | ~120-140 |

| Aromatic Protons (H-Ar) | ~7.0-7.5 (m) | - |

| Urea Protons (NH-CO-NH) | Variable (br s) | - |

| Piperidine Methine (CH-N) | ~3.6-4.0 (m) | ~45-50 |

| Piperidine Methylene (CH₂-N) | ~2.9-3.3 (m) | ~40-45 |

| Piperidine Methylene (CH₂-C) | ~1.6-2.0 (m) | ~30-35 |

Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HR-MS) Applications

High-Resolution Mass Spectrometry (HR-MS) is indispensable for the unambiguous determination of a compound's elemental composition. For this compound (C₁₂H₁₇N₃O), HR-MS would provide a highly accurate mass measurement, confirming its molecular formula.

The calculated exact mass of the protonated molecule [M+H]⁺ is a critical piece of data. Fragmentation patterns observed in tandem MS/MS experiments would further corroborate the structure, likely showing cleavage at the urea linkages and within the piperidine ring.

Predicted HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O |

| Exact Mass [M] | 219.1372 |

| Calculated [M+H]⁺ | 220.1444 |

| Potential Key Fragments | Description |

| Phenyl isocyanate ion | [C₆H₅NCO]⁺ |

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The urea group is particularly IR-active, displaying strong N-H stretching and C=O (Amide I) bending vibrations. nih.gov The phenyl group and piperidine ring also contribute to a complex and informative spectrum.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum is governed by electronic transitions within the molecule. The primary chromophore in this compound is the phenylurea system. This system is expected to exhibit characteristic absorption bands in the UV region, corresponding to π→π* transitions of the aromatic ring and n→π* transitions associated with the carbonyl group.

Characteristic Spectroscopic Data for this compound

| Spectroscopy | Vibration/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FTIR | N-H Stretching (Urea & Piperidine) | 3200–3400 |

| Aromatic C-H Stretching | 3000–3100 | |

| Aliphatic C-H Stretching | 2850–2950 | |

| C=O Stretching (Amide I) | 1630–1680 | |

| N-H Bending / C-N Stretching (Amide II) | 1510–1570 | |

| Aromatic C=C Bending | 1450–1600 | |

| UV-Vis | π→π* (Aromatic) | ~200-240 nm |

Solid-State Structural Determination

While solution-state analysis is crucial, understanding the compound's three-dimensional arrangement in the solid state provides invaluable information on conformation and intermolecular forces.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. chemrevlett.com Although a crystal structure for this compound is not publicly available, the technique would reveal precise bond lengths, bond angles, and torsional angles. Such an analysis would be expected to confirm a chair conformation for the piperidine ring, which is its lowest energy state, and a relatively planar geometry for the urea moiety due to resonance. nih.govchemrevlett.com The dihedral angle between the phenyl ring and the plane of the urea group would be a key conformational parameter. iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily dictated by hydrogen bonding. The urea group is an excellent hydrogen bond donor (two N-H groups) and acceptor (one C=O group), making it highly capable of forming robust intermolecular networks. nih.gov These interactions are critical in stabilizing the crystal lattice. tandfonline.com

Potential Hydrogen Bonds in Crystalline this compound

| Donor | Acceptor | Interaction Type |

|---|---|---|

| Urea N-H | Urea C=O | Strong intermolecular H-bond (forms chains/dimers) |

| Piperidine N-H | Urea C=O | Intermolecular H-bond |

| Aromatic/Aliphatic C-H | Urea C=O | Weak intermolecular H-bond |

Conformational Analysis of the Piperidine Ring System in Crystalline State

A comprehensive search of the current scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB), did not yield any specific experimental crystal structure data for the compound this compound. Consequently, a detailed analysis of the piperidine ring conformation for this exact molecule in the crystalline state, including specific dihedral angles and puckering parameters, cannot be provided at this time.

However, crystallographic studies of structurally related piperidine derivatives consistently reveal a preferred conformation for the piperidine ring. In the vast majority of reported crystal structures for compounds containing a piperidine moiety, the ring adopts a chair conformation . nih.govebi.ac.uknih.govresearchgate.net This conformation is generally the most stable for six-membered saturated rings as it minimizes both angular and torsional strain.

For instance, studies on various N-substituted and C-4 substituted piperidines, such as 3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one and other chalcone (B49325) derivatives, have confirmed the piperidine ring exists in a chair conformation within the crystal lattice. nih.govnih.gov In these cases, the substituents on the ring are typically found in equatorial positions to minimize steric hindrance. For example, in the crystal structure of (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, the piperidine ring is described as being in a slightly distorted chair conformation. nih.gov Similarly, gas-phase electron diffraction studies of the related ketone, 1-phenylpiperidin-4-one (B31807), also identified the chair conformation as a dominant species. osti.gov

While these findings for analogous compounds provide a strong indication of the likely conformation of the piperidine ring in this compound, it must be emphasized that this is an extrapolation. The precise geometric parameters, such as bond angles, dihedral angles, and the degree of any distortion from an ideal chair conformation, are influenced by the specific nature of the substituents and the intermolecular interactions, like hydrogen bonding, present in the crystal packing of the compound itself. Without experimental X-ray diffraction data for this compound, a definitive and detailed conformational analysis remains speculative.

Below is a table summarizing the conformational findings for related piperidine compounds, which illustrates the prevalence of the chair conformation.

| Compound Name | Piperidine Ring Conformation | Source |

| (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | Slightly distorted chair | nih.gov |

| 3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | Chair | nih.gov |

| 1-Phenylpiperidin-4-one (in gas phase) | Chair-Eq, Chair-Ax, Twist | osti.gov |

Computational Chemistry and Theoretical Investigations

Molecular Modeling Approaches

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. These methods are instrumental in exploring the dynamic nature and interaction potential of 1-Phenyl-3-piperidin-4-ylurea.

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. researchgate.netbohrium.com For this compound, docking studies would be essential to hypothesize its binding mode within a protein's active site. Such studies on analogous piperidine (B6355638) and urea-containing compounds have demonstrated the importance of specific molecular interactions. nih.gov21stcenturycardiology.commdpi.com

Key interactions for this class of compounds often involve hydrogen bonds formed by the urea (B33335) moiety and the piperidine nitrogen. Furthermore, the phenyl group can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. 21stcenturycardiology.com In some cases, a salt bridge between the protonated piperidine nitrogen and an acidic residue, such as aspartic acid (Asp), can significantly stabilize the complex. nih.gov The success of docking algorithms is typically measured by their ability to accurately predict a ligand's binding pose. researchgate.net

Table 1: Representative Binding Interactions for a Phenyl-Piperidine-Urea Scaffold This table is illustrative, based on findings for analogous compounds.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue | Estimated Contribution |

|---|---|---|---|

| Hydrogen Bond (Donor) | Urea N-H | Asp, Glu, Carbonyl O | High |

| Hydrogen Bond (Acceptor) | Urea C=O | Ser, Thr, Asn, Gln | High |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp | Moderate |

| Salt Bridge / Ionic | Piperidine Nitrogen (protonated) | Asp, Glu | High |

| Hydrophobic | Phenyl Ring, Piperidine CH₂ | Leu, Val, Ile, Ala | Moderate |

Molecular dynamics (MD) simulations provide detailed information on the conformational changes and dynamic behavior of molecules over time. encyclopedia.pub For this compound, both in isolation and when complexed with a biological target, MD simulations can reveal its structural flexibility and the stability of its interactions. The process typically involves energy minimization of the system, followed by controlled heating to a physiological temperature (e.g., 300 K) and an equilibration phase, before a final production run for data analysis. mdpi.com

Studies on related compounds have used MD simulations to assess the stability of docking poses, calculating metrics such as the root-mean-square deviation (RMSD) to monitor conformational changes. mdpi.com Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to estimate the binding free energy of a ligand-protein complex, identifying key residues that contribute most significantly to the binding affinity. mdpi.com These simulations can provide insights into how the flexibility of both the ligand and the protein influences their interaction. researchgate.netencyclopedia.pub

The biological activity of a flexible molecule like this compound is heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformers of the molecule. For the piperidine ring, the chair conformation is generally the most stable. vulcanchem.com However, the substituents on the ring can alter the energetic landscape.

In-depth studies on the closely related compound 1-phenylpiperidin-4-one (B31807) revealed a complex conformational equilibrium. osti.gov It was found to exist in several forms, including two chair conformations—one with the phenyl group in an axial position (Ax) and another with it in an equatorial position (Eq)—as well as a non-chair, twist (Tw) form. osti.gov Theoretical calculations indicated that the chair-axial conformer can be more stable than the chair-equatorial, a notable deviation from typical monosubstituted cyclohexanes. osti.gov The presence of the phenyl group and its interaction with the nitrogen lone pair are crucial in determining these preferences. osti.gov It is expected that this compound would exhibit a similarly complex landscape, with the urea substituent at the 4-position influencing the relative stability of the chair and twist conformers.

Table 2: Predicted Conformational Preferences for Phenyl-Piperidine Derivatives Based on data for 1-phenylpiperidin-4-one. osti.gov

| Conformer | Description | Relative Stability |

|---|---|---|

| Chair-Equatorial (Eq) | Chair form with the N-phenyl group in an equatorial position. | Stable |

| Chair-Axial (Ax) | Chair form with the N-phenyl group in an axial position. | Potentially more stable than Eq form. osti.gov |

| Twist (Tw) | A non-chair, twisted boat conformation of the piperidine ring. | Present in the conformational equilibrium. osti.gov |

Molecular Dynamics Simulations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure and geometry of molecules. researchgate.net

DFT is a computational method used to determine the electronic structure of molecules. researchgate.net The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used for geometry optimization of organic molecules. orientjchem.orgnih.gov

For this compound, DFT calculations would be employed to find the lowest-energy (most stable) three-dimensional structure. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. Studies on similar piperidone structures have used DFT to analyze conformational features and predict geometric parameters. orientjchem.org The results of such an optimization would provide precise data on the planarity of the phenyl and urea groups and the puckering of the piperidine ring.

Table 3: Representative Geometric Parameters from DFT Optimization This table presents hypothetical, yet typical, values for a molecule like this compound based on general chemical knowledge.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Urea) | ~1.25 Å |

| Bond Length | C-N (Urea) | ~1.38 Å |

| Bond Angle | N-C-N (Urea) | ~118° |

| Dihedral Angle | C(phenyl)-N-C(piperidine)-C(piperidine) | Variable (depends on conformer) |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, FMO analysis would typically show the HOMO localized on the electron-rich phenylurea portion of the molecule, while the LUMO might be distributed across the same system. The energy of these orbitals and their gap can be precisely calculated using DFT methods. malayajournal.orgresearchgate.net This information is invaluable for predicting how the molecule might participate in chemical reactions, particularly cycloadditions or reactions involving charge transfer. mdpi.com

Table 4: Illustrative Frontier Molecular Orbital (FMO) Data This table contains representative energy values based on DFT calculations for similar organic molecules.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (LUMO - HOMO) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

The MEP is calculated based on the principles of quantum chemistry, often employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p). researchgate.net This method provides a three-dimensional map of the molecule's surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, the MEP map would highlight specific regions of interest:

Negative Potential (Red/Yellow): The most significant region of negative electrostatic potential is concentrated around the oxygen atom of the carbonyl group (C=O) in the urea moiety. This high electron density makes it a primary site for hydrogen bond donation and interactions with electrophiles. researchgate.netresearchgate.net

Positive Potential (Blue/Green): Regions of positive potential are typically found around the hydrogen atoms of the urea's N-H groups and the piperidine's N-H group. These areas are electrophilic and can act as hydrogen bond donors. uni-muenchen.de

Neutral/Near-Neutral Potential: The phenyl ring and the aliphatic carbon atoms of the piperidine ring generally exhibit a more neutral potential, indicating their hydrophobic character.

The analysis of the MEP surface provides critical information about how the molecule might interact with a biological target, such as a receptor or enzyme active site. iastate.edu The distinct electronegative and electropositive regions define its capacity for forming specific intermolecular interactions. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |

|---|---|---|

| Urea Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Hydrogen Bond Acceptor, Electrophilic Attack Site |

| Urea Amine Hydrogens (-NH-) | Strongly Positive (Blue) | Hydrogen Bond Donor, Nucleophilic Attack Site |

| Piperidine Amine Hydrogen (-NH-) | Positive (Blue) | Hydrogen Bond Donor |

| Phenyl Ring | Neutral to Slightly Negative | Hydrophobic, π-π Stacking |

| Piperidine Ring Carbons | Neutral | Hydrophobic/Van der Waals Interactions |

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would be constructed based on its structural characteristics and potential interaction points.

The key pharmacophoric features identified for this compound and related phenylurea derivatives include: researchgate.net

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea group is a strong hydrogen bond acceptor. researchgate.net

Hydrogen Bond Donors (HBD): The two N-H groups of the urea moiety and the N-H group of the piperidine ring serve as hydrogen bond donors.

Aromatic Ring (AR): The phenyl group provides a site for aromatic interactions, such as π-π stacking or hydrophobic interactions with the target. researchgate.net

Hydrophobic Feature (HY): The piperidine ring, particularly in its chair conformation, represents a significant hydrophobic feature that can fit into a corresponding hydrophobic pocket in a receptor.

These features can be mapped onto the 3D structure of the molecule to create a model that can be used for virtual screening to identify other compounds with similar interaction capabilities. ugm.ac.idresearchgate.net In many urea-based inhibitors, the urea linkage itself is crucial for binding, often forming a bidentate hydrogen bond with the target protein. The piperidine ring can act as a "tertiary pharmacophore," providing a vector for adding substituents to improve properties like solubility or metabolic stability. nih.govscispace.com

| Pharmacophoric Feature | Structural Moiety in this compound |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) |

| Hydrogen Bond Donor (HBD) | Urea N-H groups, Piperidine N-H group |

| Aromatic Ring (AR) | Phenyl Group |

| Hydrophobic Feature (HY) | Piperidine Ring |

Quantitative Structure-Activity Relationship (QSAR) and In Silico Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and in silico Structure-Activity Relationship (SAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR models for this compound are not publicly detailed, general SAR principles for related phenylurea and piperidine classes can be inferred. nih.govresearchgate.net

An in silico SAR study of this compound would involve systematically modifying its structure and calculating the resulting changes in electronic and steric properties to predict effects on activity. Key areas for modification include:

Phenyl Ring Substitution: The activity of phenylurea compounds is often highly sensitive to the type and position of substituents on the phenyl ring. jetir.org Electron-withdrawing or electron-donating groups can alter the electronic character of the ring and the adjacent urea moiety, influencing binding affinity. walisongo.ac.id QSAR studies on similar compounds have shown that hydrophobic and resonance parameters of aryl substituents are often important for activity. nih.gov

Piperidine Ring Substitution: Modifications to the piperidine ring can affect the compound's hydrophobicity, steric bulk, and ability to form interactions. For instance, adding substituents to the piperidine nitrogen could modulate its basicity and pharmacokinetic properties. nih.gov

Urea Linker: The urea group is typically a critical pharmacophoric element. Replacing it with a thiourea (B124793) or other bioisosteres would significantly alter the hydrogen bonding capacity and geometry, likely impacting activity. biotech-asia.org

A hypothetical QSAR model would likely involve descriptors such as:

LogP: A measure of hydrophobicity.

Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential.

Molecular Weight (MW): Relates to the size of the molecule.

Electronic Parameters (e.g., Hammett constants): To quantify the effect of phenyl ring substituents.

These studies are instrumental in guiding the synthesis of new analogues with potentially improved potency or selectivity. researchgate.netmdpi.com

| Structural Modification | Potential Impact on Activity (Based on General SAR) | Relevant QSAR Descriptors |

|---|---|---|

| Adding electron-withdrawing groups to the phenyl ring | May increase potency by modifying hydrogen bond donor strength of the urea N-H | Hammett constant (σ), MEP |

| Adding bulky hydrophobic groups to the phenyl ring | Could enhance binding if a hydrophobic pocket is present, or decrease it due to steric hindrance | LogP, Steric parameters (e.g., MR) |

| Alkylation of the piperidine nitrogen | May improve membrane permeability but could disrupt a key hydrogen bond | H-bond donor count, LogP |

| Replacing the phenyl group with another aromatic system | Could alter π-stacking interactions and overall geometry | Aromaticity indices, Molecular shape descriptors |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophore Features for Biological Activity

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For inhibitors based on the 1-phenyl-3-piperidin-4-ylurea framework, several key features have been established.

The general pharmacophore can be broken down into three primary regions:

An Aromatic Group: The phenyl ring often serves as a crucial anchor, engaging in hydrophobic and π-π stacking interactions within the target's binding site. Its substitution pattern can fine-tune electronic properties and orientation. nih.gov

A Hydrogen-Bonding Core: The urea (B33335) moiety is a critical element, acting as both a hydrogen bond donor and acceptor. This feature frequently forms key interactions with amino acid residues in the active site of an enzyme or receptor, anchoring the ligand in a specific orientation. nih.govscispace.com

A Basic/Substituted Heterocycle: The piperidine (B6355638) ring, typically protonated at physiological pH, often forms ionic or hydrogen bond interactions. The nitrogen atom of the piperidine ring provides a convenient point for substitution, allowing for the introduction of additional functional groups to explore further binding pockets and modulate physicochemical properties like solubility and metabolic stability. ucanr.edukcl.ac.uk

In the context of soluble epoxide hydrolase (sEH) inhibitors, a proposed pharmacophore model includes the primary urea group, a linker such as a phenyl ring, and a secondary or tertiary pharmacophore region where modifications to the piperidine ring are explored. nih.govscispace.com This modular design allows for systematic optimization of each component to enhance potency and pharmacokinetic profiles.

Systematic Variation of Substituents and Their Impact on Activity

Systematic modification of the this compound scaffold has been a cornerstone of lead optimization, providing deep insights into the structural requirements for potent biological activity.

The substitution pattern on the phenyl ring significantly influences the activity of these compounds. Modifications can affect the molecule's electronics, conformation, and ability to fit into the target's binding pocket.

In the development of sEH inhibitors, replacing an adamantyl group with a substituted phenyl ring proved to be a critical step in improving potency. ucanr.edu Specifically, the introduction of a 4-(trifluoromethoxy)phenyl group was highly favorable. ucanr.edu Further studies on related scaffolds have shown that the position of linkage on the phenyl ring is also crucial. For a series of 1-adamantan-1-yl-3-alkoxyphenylurea inhibitors, a meta-substituted phenyl linker was found to be favored for sEH inhibition, while ortho-substitution was detrimental to activity. nih.gov This highlights the importance of the spatial arrangement between the urea pharmacophore and the rest of the molecule. nih.gov

| Compound Series | Phenyl Ring Linkage | Relative Potency (sEH Inhibition) | Reference |

|---|---|---|---|

| 1-adamantan-1-yl-3-(piperazin-1-yl)alkoxyphenyl ureas | meta-substitution | Favored | nih.gov |

| 1-adamantan-1-yl-3-(piperazin-1-yl)alkoxyphenyl ureas | para-substitution | Active | nih.gov |

| 1-adamantan-1-yl-3-(piperazin-1-yl)alkoxyphenyl ureas | ortho-substitution | Detrimental | nih.gov |

The piperidine moiety is a frequent site of modification, particularly at the N-1 position. These changes are often aimed at improving potency, selectivity, and pharmacokinetic properties. In the pursuit of potent sEH inhibitors, N-acyl and N-sulfonyl substitutions on the piperidine ring of the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core yielded numerous highly potent compounds. ucanr.edu

For instance, N-acylation with a cyclopropanecarbonyl group resulted in a compound with a seven-fold increase in potency compared to an adamantane (B196018) analogue. ucanr.edu In a related series, an N-propionylpiperidine derivative showed a two-fold increase in potency over the corresponding N-acetylpiperidine compound. ucanr.edu Similarly, studies on analogous structures with a piperazine (B1678402) ring revealed that an N4-acetyl group led to a dramatic 47-fold increase in potency compared to the unsubstituted version. This was attributed to the introduction of a hydrogen bond acceptor (the acetyl carbonyl) and a reduction in polarity at that site. nih.govscispace.com

| Core Structure | Piperidine N-Substituent | IC₅₀ (nM) for human sEH | Reference |

|---|---|---|---|

| 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Cyclopropanecarbonyl | 1.1 | ucanr.edu |

| 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Propionyl | 2.2 | ucanr.edu |

| 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Acetyl | 4.1 | ucanr.edu |

| 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Methylsulfonyl | 1.8 | ucanr.edu |

| 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Unsubstituted (as intermediate) | 100 | ucanr.edu |

The urea linkage is fundamental to the pharmacophore, primarily through its hydrogen bonding capabilities. Modifying or replacing this group can have profound effects on biological activity, confirming its importance in ligand-target engagement. The replacement of the urea group with bioisosteres is a common strategy in medicinal chemistry to alter properties like hydrogen-bonding capacity, rigidity, and metabolic stability. For example, replacing the urea group with a 1,2,4-oxadiazole (B8745197) ring alters the molecule's hydrogen-bonding potential. Such a change is considered critical when targeting enzymes like kinases or proteases that may require more rigid heterocyclic structures for optimal binding. This demonstrates that while the urea group is effective, its role as a linker and hydrogen-bonding element can sometimes be successfully mimicked or improved upon by other functional groups depending on the specific target.

Effects of Piperidine Ring Modifications on Biological Interactions

Rational Design Principles for Optimized Analogues

Based on extensive SAR studies, a set of rational design principles has emerged for optimizing analogues based on the this compound scaffold.

Optimize Phenyl Ring Substitution: The choice and position of substituents on the phenyl ring are critical. Electron-withdrawing groups like trifluoromethoxy at the para-position have proven effective for sEH inhibition. ucanr.edu The spatial relationship between the phenyl ring and other pharmacophoric elements must be optimized, with meta and para substitution patterns often being more favorable than ortho. nih.gov

Exploit the Piperidine Nitrogen: The piperidine nitrogen is the most effective position for introducing diversity and tuning properties. Small N-acyl groups (e.g., cyclopropanecarbonyl, propionyl) or N-sulfonyl groups are highly effective at increasing potency, likely by engaging with specific sub-pockets in the target's active site and acting as hydrogen bond acceptors. ucanr.edu

Preserve the Hydrogen-Bonding Linker: The central urea moiety is a key anchoring point. While it can sometimes be replaced by a suitable bioisostere, its ability to form multiple hydrogen bonds is a primary driver of affinity for many targets. scispace.com Any replacement must preserve the crucial bonding interactions.

Balance Potency and Physicochemical Properties: Introducing polar groups, such as the N-acyl functionality on the piperidine, can improve properties like solubility. The piperidine scaffold itself is often used to enhance the drug-like properties of potent but poorly soluble compounds. scispace.com

These principles, derived from systematic investigation, guide the rational design of new, more potent, and selective therapeutic agents built upon the versatile this compound core structure.

Mechanisms of Biological Interaction and Target Engagement

Exploration of Molecular Targets and Signaling Pathways

The versatility of the 1-phenyl-3-piperidin-4-ylurea scaffold allows it to bind to multiple, structurally distinct biological targets, thereby influencing a range of physiological and pathological processes.

Chemokine Receptor CXCR3: Derivatives of 1-aryl-3-piperidin-4-ylurea have been identified as potent antagonists of the C-X-C chemokine receptor 3 (CXCR3). nih.govthaiscience.info CXCR3 is a G protein-coupled receptor (GPCR) that plays a significant role in mediating inflammatory responses by attracting T-lymphocytes to sites of inflammation. researchgate.netresearchgate.net The antagonism by these urea (B33335) derivatives is often non-competitive, suggesting they bind to an allosteric site on the receptor—a location distinct from the binding site of its natural chemokine ligands (CXCL9, CXCL10, and CXCL11). researchgate.netresearchgate.net This non-competitive mechanism allows the antagonist to inhibit receptor signaling regardless of the concentration of the natural ligands. researchgate.net Furthermore, some CXCR3 antagonists exhibit inverse agonism, meaning they can reduce the basal, constitutive activity of the receptor even in the absence of an agonist. researchgate.net This modulation of CXCR3 is a key mechanism in the potential treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis. researchgate.net

Chemokine Receptor CCR5: The this compound scaffold is also integral to compounds designed as antagonists for the C-C chemokine receptor 5 (CCR5). researchgate.netnih.gov CCR5 is another GPCR that, in addition to its role in immune cell migration, serves as a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells like T-cells. wikipedia.orggoogle.com CCR5 antagonists function by binding to a pocket on the receptor, which induces a conformational change. wikipedia.orgnih.gov This change prevents the viral envelope glycoprotein (B1211001) gp120 from interacting with CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry. wikipedia.orgdrugbank.com A pharmacophore model developed for piperidine-based CCR5 antagonists highlights the structural features necessary for this activity. wikipedia.org

| Receptor | Mechanism of Antagonism | Signaling Pathway Impacted | Reference |

|---|---|---|---|

| CXCR3 | Non-competitive, allosteric inhibition; potential inverse agonism. | Inhibits G protein-mediated chemotaxis of T-lymphocytes. | researchgate.netresearchgate.net |

| CCR5 | Binds to a transmembrane pocket, blocking the interaction with HIV-1 gp120. | Prevents viral entry into host cells (e.g., T-cells). | wikipedia.orgdrugbank.com |

Fatty Acid Amide Hydrolase (FAAH): Piperidine (B6355638) and piperazine (B1678402) aryl ureas represent a significant class of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that degrades endocannabinoid signaling lipids like anandamide. nih.govnih.gov Unlike reversible inhibitors, these urea-based compounds act as covalent, irreversible inhibitors. researchgate.net The proposed mechanism involves the FAAH enzyme hydrolyzing the highly stable urea C(O)-N bond. nih.govnih.gov This process leads to the carbamylation of the enzyme's catalytic serine nucleophile, Ser241, forming a covalent enzyme-inhibitor adduct and rendering the enzyme inactive. nih.govresearchgate.net This unique ability of FAAH to hydrolyze an amide bond, a function rare among mammalian serine hydrolases, contributes to the high selectivity of these inhibitors. nih.gov By preventing the breakdown of anandamide, these inhibitors enhance endocannabinoid signaling, which is a therapeutic strategy for pain and inflammation. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): The core structure is also found in inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govgoogle.com This enzyme is primarily a reductase located within the endoplasmic reticulum that converts inactive cortisone (B1669442) into active cortisol, thus amplifying intracellular glucocorticoid levels. mdpi.comsemanticscholar.org Overactivity of 11β-HSD1 in adipose tissue and the liver is linked to metabolic syndrome, obesity, and type 2 diabetes. plos.orgbath.ac.ukendocrine-abstracts.org Inhibitors containing the this compound scaffold block the catalytic activity of 11β-HSD1, reducing the local production of cortisol and thereby mitigating its downstream metabolic effects. nih.govprobiologists.com

Kinases: Derivatives of the this compound structure have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling.

p38 MAP Kinase: Diaryl ureas can act as allosteric inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. thaiscience.info

c-KIT Kinase: A complex derivative was discovered as a highly potent type II inhibitor of the c-KIT kinase, targeting mutations that confer drug resistance in gastrointestinal stromal tumors (GISTs). nih.gov

PI3K/mTOR: A bis(morpholino-1,3,5-triazine) derivative incorporating a phenyl-urea-piperidine moiety was developed as a potent ATP-competitive inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway often dysregulated in cancer. celcuity.compdbj.org

Soluble Epoxide Hydrolase (sEH) and p38β Kinase: One derivative, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), was identified as a potent dual inhibitor of both sEH and p38β kinase, two key regulators of inflammation, suggesting applications in neuroinflammatory conditions like Alzheimer's disease. nih.gov

| Enzyme | Mechanism of Inhibition | Signaling Pathway Impacted | Reference |

|---|---|---|---|

| FAAH | Covalent, irreversible modification (carbamylation) of the catalytic Ser241. | Increases levels of endocannabinoids (e.g., anandamide). | nih.govresearchgate.net |

| 11β-HSD1 | Blocks the conversion of inactive cortisone to active cortisol. | Reduces local glucocorticoid action, affecting metabolic pathways. | mdpi.comsemanticscholar.org |

| Kinases (p38, c-KIT, PI3K/mTOR) | Allosteric or ATP-competitive inhibition. | Modulates cell proliferation, inflammation, and survival pathways. | thaiscience.infonih.govcelcuity.com |

While direct studies on this compound are limited, research on structurally related 1-phenyl-piperazine (PP) analogs provides insight into potential interactions with monoamine transporters (MATs). nih.govnih.gov MATs, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. wikipedia.org Phenyl-piperazine analogs have been shown to inhibit monoamine uptake and, in some cases, induce the release of neurotransmitters, effectively increasing their concentration in the synapse. nih.govnih.gov This dual action as both an uptake inhibitor and a releaser is a mechanism shared by substances like MDMA. nih.gov The selectivity of these analogs for different transporters can be modified by altering substituents on the phenyl-piperazine skeleton. nih.gov These findings suggest that this compound could potentially interact with and modulate the function of these critical neuronal transporters.

Enzyme Inhibition Mechanisms (e.g., Fatty Acid Amide Hydrolase (FAAH), 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Kinases)

Characterization of Ligand-Target Binding Modes

The efficacy and selectivity of this compound derivatives are determined by their specific binding orientation and the network of interactions formed within the target's binding pocket.

CXCR3: For diaryl urea antagonists of CXCR3, a key interaction has been identified where the urea N-H bonds form hydrogen bonds with the side chain of a glutamic acid residue (Glu71) in the related p38 MAP kinase, highlighting the importance of the urea moiety for binding. thaiscience.info The non-competitive nature of these antagonists implies binding to an allosteric pocket, which is distinct from the orthosteric site where native chemokines bind. researchgate.netresearchgate.net

CCR5: The binding pocket for CCR5 antagonists is located within the transmembrane (TM) domain of the receptor. nih.gov Studies on various small-molecule antagonists have identified a putative binding site formed by residues in TMs 1, 2, 3, and 7. nih.gov However, other residues in TMs 4, 5, and 6, such as Gly163, Ile198, Asn252, and Leu255, have also been shown to be critical for the binding and inhibitory activity of certain antagonists, suggesting a complex and potentially overlapping binding region. nih.gov

FAAH: The binding of piperidine urea inhibitors to FAAH is well-characterized. The covalent modification occurs at the catalytic Ser241 residue. nih.gov Molecular modeling shows that the piperidine moiety of the inhibitor occupies the enzyme's acyl chain binding channel, while the phenylurea portion is positioned near the cytoplasmic access to the active site. nih.gov For a non-competitive inhibitor, a hydrophobic binding pocket has been identified, consisting of residues F194, F381, L401, and L404. mdpi.com

11β-HSD1: In silico models of 11β-HSD1 inhibitors reveal that the phenyl group of the inhibitor occupies a confined binding pocket. nih.gov Key catalytic residues, Serine 170 (S170) and Tyrosine 183 (Y183), are crucial for the enzyme's function and form hydrogen bonds with inhibitors. nih.gov Another residue, Tyrosine 177 (Y177), contributes to binding through stacking interactions with the inhibitor's aromatic ring. nih.gov

The stability of the ligand-target complex is governed by a combination of intermolecular forces.

Hydrogen Bonding: This is a critical interaction for the urea motif. As noted, the two N-H groups of the urea can act as hydrogen bond donors, interacting with key residues like the glutamic acid in the p38 kinase binding pocket, which is analogous to interactions expected in CXCR3. thaiscience.info In the 11β-HSD1 active site, hydrogen bonds are formed between the inhibitor and the catalytic residues S170 and Y183. nih.gov For a non-competitive FAAH inhibitor, a hydrogen bond was observed with Threonine 488 (T488). mdpi.com

Hydrophobic Interactions: These are crucial for the binding of the lipophilic portions of the molecule. The phenyl group and the piperidine ring are well-suited for engaging in hydrophobic interactions. In FAAH, the trifluoro-phenyl moiety of an inhibitor is located in a hydrophobic pocket formed by F194, F381, L401, and L404. mdpi.com A pharmacophore model for CCR5 antagonists also identifies three essential hydrophobic groups. wikipedia.org

Electrostatic Interactions: While less specifically detailed in the search results for this exact compound, electrostatic interactions, including pi-stacking between the inhibitor's phenyl ring and aromatic residues like Y177 in 11β-HSD1, play a significant role in orienting the ligand within the binding site and contributing to binding affinity. nih.gov

| Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|

| CXCR3 | Glu71 (in analogous p38 kinase) | Hydrogen bonding from urea N-H. | thaiscience.info |

| CCR5 | Gly163, Ile198, Asn252, Leu255 | Hydrophobic interactions, Hydrogen bonding. | wikipedia.orgnih.gov |

| FAAH | Ser241, F194, F381, L401, L404, T488 | Covalent bond (Ser241), Hydrophobic interactions, Hydrogen bonding (T488). | nih.govmdpi.com |

| 11β-HSD1 | S170, Y177, Y183 | Hydrogen bonding (S170, Y183), Pi-stacking (Y177). | nih.gov |

Conformational Adaptations of Ligand and Target upon Binding

The interaction between a ligand and its biological target is a dynamic process that often involves conformational adjustments in both molecules to achieve an optimal binding orientation. In the context of this compound and its structural analogs, studies involving their binding to enzymes like fatty acid amide hydrolase (FAAH) have provided significant insights into these adaptations through molecular dynamics (MD) simulations and X-ray crystallography. nih.gov

This enzyme-induced distortion of the urea amide bond is a key feature of the binding. In solution, the amide group tends to be planar. However, within the constrained environment of the FAAH binding site, the amide bond is twisted, and a partial pyramidalization occurs at the amide nitrogen atom. nih.gov This specific conformation is critical as it is thought to reduce the conjugation of the nitrogen lone pair with the carbonyl group. This electronic change activates the urea's carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic serine (Ser241) residue in the enzyme's active site. nih.gov

The stability of the ligand-protein complex is maintained by a network of interactions. The binding pose is stabilized by hydrogen bonds between the ligand and residues within the enzyme's oxyanion hole (including Ile238, Gly239, Gly240, and Ser241) and with the main chain carbonyl oxygen of Met191. nih.gov The catalytic triad (B1167595) of the enzyme (Ser241-Ser217-Lys142) also maintains a stable hydrogen-bond pattern during the interaction. nih.gov The conformational flexibility of the piperidine ring appears to be a critical factor that allows the urea moiety to adopt this catalytically favorable, twisted conformation upon binding. nih.gov

Mechanistic Insights into Compound-Mediated Biological Activity

The biological activity of this compound and its derivatives stems from their ability to bind to and modulate the function of specific protein targets. Research has identified this chemical scaffold as a versatile pharmacophore, capable of interacting with various classes of proteins, primarily through enzyme inhibition and receptor antagonism.

A prominent mechanism of action for derivatives of this compound is the antagonism of the chemokine receptor CXCR3. nih.govthaiscience.info CXCR3 is a G protein-coupled receptor that plays a significant role in mediating inflammatory responses by attracting T-lymphocytes to sites of inflammation. researchgate.netresearchgate.net Small-molecule antagonists based on the 1-aryl-3-piperidin-4-yl-urea scaffold have been developed that potently inhibit CXCR3 function. nih.gov For instance, structure-activity relationship (SAR) studies led to the identification of derivatives with high potency, such as one exhibiting an IC50 of 16 nM in a functional assay that measures receptor activation. nih.gov Further investigation into the mechanism revealed that some of these antagonists act in a non-competitive manner. researchgate.netresearchgate.net This suggests they may bind to an allosteric site on the receptor, rather than competing directly with the natural chemokine ligands (CXCL9, CXCL10, CXCL11) at the orthosteric site. Moreover, some of these compounds have demonstrated inverse agonist properties, meaning they can reduce the basal, constitutive activity of the receptor in addition to blocking agonist-induced activity. researchgate.net

Another well-documented mechanism for this class of compounds is the covalent inhibition of fatty acid amide hydrolase (FAAH). nih.govnih.gov FAAH is a serine hydrolase responsible for the breakdown of endocannabinoid signaling lipids like anandamide. nih.gov Piperidine ureas have been identified as a novel class of FAAH inhibitors that function through an unexpected mechanism. Despite the high chemical stability of the urea functional group, these compounds act as time-dependent, covalent inhibitors that modify the enzyme's catalytic serine nucleophile. nih.gov The proposed mechanism involves the enzyme itself hydrolyzing the stable C(O)-N amide bond of the urea. This ability is unique to FAAH compared to most other mammalian serine hydrolases, which typically hydrolyze esters or thioesters. This enzyme-mediated conformational change, as described in the previous section, facilitates the nucleophilic attack, leading to the formation of a stable covalent carbamate (B1207046) adduct with the enzyme, thereby inactivating it. nih.gov This high degree of selectivity for FAAH makes the piperidine urea scaffold particularly promising for developing therapeutic agents. nih.gov

The versatility of the urea-based piperidine scaffold is further highlighted by its activity against other targets. Derivatives have been developed as inhibitors of soluble epoxide hydrolase (sEH) and as dual inhibitors of sEH and p38 kinase, which are both involved in inflammatory pathways. scispace.com Additionally, related structures have been explored as inhibitors of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation often dysregulated in cancer. celcuity.com

| Compound Derivative Class | Biological Target | Mechanism of Action | Reported Potency (IC50) | Reference |

|---|---|---|---|---|

| 1-Aryl-3-piperidin-4-yl-urea | CXCR3 Receptor | Non-competitive Antagonist, Inverse Agonist | 16 nM (for derivative 9t) | nih.gov |

| Piperidine Urea (PF-750) | Fatty Acid Amide Hydrolase (FAAH) | Covalent Inhibitor | 16.2 nM | nih.gov |

| 1-Adamantan-1-yl-3-phenyl urea derivative | Soluble Epoxide Hydrolase (sEH) | Inhibitor | 3.3 nM (for derivative 28c) | scispace.com |

| Bis(morpholino-1,3,5-triazine) urea derivative | PI3K/mTOR | ATP-Competitive Inhibitor | Potent inhibition reported | celcuity.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.